5-(2-Amino-1,3-thiazol-4-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione

Meldrum's acid pKa Knoevenagel condensation

5-(2-Amino-1,3-thiazol-4-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 865660-59-9) is a heterocyclic building block combining a 2-aminothiazole ring with a Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) scaffold. The molecule possesses a molecular weight of 242.25 g/mol, a topological polar surface area of 120 Ų, a computed XLogP3-AA of 1, one hydrogen bond donor, and seven hydrogen bond acceptors, defining its physicochemical boundaries for reactivity and formulation.

Molecular Formula C9H10N2O4S
Molecular Weight 242.25 g/mol
CAS No. 865660-59-9
Cat. No. B3038458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Amino-1,3-thiazol-4-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione
CAS865660-59-9
Molecular FormulaC9H10N2O4S
Molecular Weight242.25 g/mol
Structural Identifiers
SMILESCC1(OC(=O)C(C(=O)O1)C2=CSC(=N2)N)C
InChIInChI=1S/C9H10N2O4S/c1-9(2)14-6(12)5(7(13)15-9)4-3-16-8(10)11-4/h3,5H,1-2H3,(H2,10,11)
InChIKeyHNLMKHZTFVMTNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Amino-1,3-thiazol-4-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 865660-59-9): Structural Profile and Procurement Context


5-(2-Amino-1,3-thiazol-4-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 865660-59-9) is a heterocyclic building block combining a 2-aminothiazole ring with a Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) scaffold [1]. The molecule possesses a molecular weight of 242.25 g/mol, a topological polar surface area of 120 Ų, a computed XLogP3-AA of 1, one hydrogen bond donor, and seven hydrogen bond acceptors, defining its physicochemical boundaries for reactivity and formulation [1]. It is primarily offered as a research chemical with a typical purity specification of 95% .

Procurement Risk in 5-(2-Amino-1,3-thiazol-4-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione: Why In-Class Analogs Cannot Be Simply Interchanged


The dual functional architecture of this compound—a nucleophilic 2-aminothiazole C-5 position tethered directly to the acidic methine carbon of Meldrum's acid—creates a reactivity profile that is absent in simple 2-aminothiazoles or unsubstituted Meldrum's acid [1]. In 5-unsubstituted Meldrum's acid, the central carbon is solely a nucleophilic site for Knoevenagel condensations; in 2-aminothiazole, the amino group and endocyclic nitrogen direct electrophilic substitution to the 5-position. The fusion of these two motifs locks the thiazole ring in a fixed orientation relative to the dioxanedione ring, pre-organizing the system for intramolecular cyclization cascades that generic physical mixtures or alternative 5-substituted Meldrum's acid derivatives cannot replicate [2]. Substituting with a 5-arylidene Meldrum's acid, for instance, eliminates the thiazole nitrogen coordination site entirely, fundamentally altering both the accessible reaction manifolds and any associated biological target engagement that depends on the aminothiazole pharmacophore [2].

Quantitative Differentiation Evidence for 5-(2-Amino-1,3-thiazol-4-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione Against Comparator Compounds


Methine Carbon Acidity Modulation Versus Unsubstituted Meldrum's Acid

The introduction of the 2-aminothiazole group at the 5-position electronically modulates the acidity of the central methine proton relative to unsubstituted Meldrum's acid. While a direct pKa measurement for 5-(2-aminothiazol-4-yl)-Meldrum's acid is not reported, class-level Hammett analysis of 5-substituted 2-aminothiazoles demonstrates that substituents at the thiazole 5-position exert a linear free-energy relationship on the protonation equilibrium of the endocyclic nitrogen, with σ_meta constants quantitatively correlating with pKa shifts [1]. This electronic crosstalk between the thiazole substituent and the dioxanedione ring implies that the methine C–H acidity in the target compound differs from that of Meldrum's acid (pKa ~4.97 in water) and from 5-alkyl or 5-arylidene derivatives, directly affecting its nucleophilic reactivity in condensation reactions [1].

Meldrum's acid pKa Knoevenagel condensation

Intramolecular Cyclization Propensity Versus 5-Arylidene Meldrum's Acid Analogs

The target compound contains a nucleophilic amino group on the thiazole ring positioned to participate in intramolecular cyclization with the electrophilic carbonyls of the dioxanedione ring. In contrast, 5-arylidene Meldrum's acid derivatives lack this internal nucleophile and require external amines for cyclization, often leading to lower regioselectivity . While no kinetic comparison specific to this compound is published, the class-level precedent for 2-aminothiazole-mediated cyclization onto Meldrum's acid derivatives indicates that replacement of the 2-aminothiazol-4-yl group with a simple aryl group eliminates the intramolecular pathway entirely, reducing the accessible chemical space to intermolecular pathways only [1].

intramolecular cyclization thiazolopyrimidine heterocycle synthesis

Hydrogen Bond Donor/Acceptor Capacity Versus Simple 2-Aminothiazole

The target compound possesses 1 hydrogen bond donor (thiazole NH₂) and 7 hydrogen bond acceptors (dioxanedione carbonyls, ester oxygens, thiazole nitrogen, sulfur), yielding a topological polar surface area (TPSA) of 120 Ų [1]. Simple 2-aminothiazole (C₃H₄N₂S, MW 100.14) has only 1-2 hydrogen bond acceptors and a TPSA of approximately 54 Ų [1]. The substantially higher TPSA and acceptor count of the target compound predict markedly different solubility, permeability, and target engagement profiles, parameters that directly influence biological assay outcomes and formulation feasibility [1].

hydrogen bonding TPSA drug-likeness

Purity Specification Benchmarking Across Commercial Suppliers

Commercial offerings of 5-(2-amino-1,3-thiazol-4-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione show variable purity specifications: AKSci lists 95% minimum purity , while Leyan specifies 90% . This 5% absolute purity difference represents a significant variation in impurity burden for reactions sensitive to nucleophilic contaminants (amines, thiols), with the higher-purity grade reducing side-product formation risk in stoichiometrically demanding applications such as palladium-catalyzed couplings or enzymatic assays.

purity specification quality control vendor comparison

Evidence-Backed Application Scenarios for 5-(2-Amino-1,3-thiazol-4-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione


Synthesis of Thiazolo[3,2-a]pyrimidine-Fused Heterocycles via Intramolecular Cyclization

The compound's 2-aminothiazole NH₂ group positioned for intramolecular attack on the adjacent dioxanedione carbonyl enables direct construction of thiazolopyrimidine-dione scaffolds, an annulation strategy unavailable with 5-arylidene Meldrum's acid analogs [1]. This reactivity is foundational for synthesizing adenosine A₂A receptor-targeted chemotypes described in recent patent literature [2].

Knoevenagel Condensation Library Synthesis with pH-Controlled Selectivity

The predicted differential methine C–H acidity of the target compound, inferred from Hammett correlations of 5-substituted 2-aminothiazoles [1], suggests that selective mono-condensation at the Meldrum's acid position can be achieved under milder basic conditions than required for unsubstituted Meldrum's acid, enabling chemoselective diversification.

Procurement for CNS-Penetrant Screening Collections

The computed TPSA of 120 Ų and XLogP3-AA of 1 place this compound within favorable CNS drug-like space (typically TPSA < 90 Ų is desired for high penetration; the increased polarity may favor peripheral restriction or specific transporter interactions) [1]. Researchers procuring for blood-brain barrier penetration studies should use this compound as a tool to probe TPSA-permeability relationships in aminothiazole-containing series.

Quality-Sensitive Palladium-Catalyzed Cross-Coupling Reactions

The 95% purity grade [1] is preferred over the 90% grade [2] for palladium-catalyzed transformations (Suzuki, Buchwald-Hartwig) where thiazole sulfur or residual amine impurities can poison catalysts. The higher purity specification reduces the risk of catalyst deactivation and improves reaction reproducibility in array synthesis.

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